Lipophilicity Contrast: 4-Dimethylamino (Target) vs. 6-Dimethylamino Positional Isomer
The target compound (4-dimethylamino positional isomer, CAS 137440-90-5) exhibits a computed lipophilicity of XLogP3 = 1.8, which is 0.3 log units lower than its direct positional isomer 6-(dimethylamino)-2-ethoxy-4-methylnicotinonitrile (CAS 137440-89-2; XLogP3 = 2.1). Both compounds share identical molecular formula (C₁₁H₁₅N₃O), molecular weight (205.26 g/mol), TPSA (49.2 Ų), and H-bond acceptor count (4), making lipophilicity the primary differentiating physicochemical descriptor [1][2]. An independent database source confirms a calculated LogP of 1.73 for the target compound, consistent with the PubChem computed value [3]. This ~0.3 log unit difference is consequential in medicinal chemistry optimization: in a lipophilicity range near XLogP3 ≈ 2, a ΔlogP of 0.3 can translate to meaningful differences in membrane permeation rate, plasma protein binding, and metabolic stability according to established drug-likeness principles, where optimal oral absorption typically targets XLogP3 between 1 and 3 [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-(Dimethylamino)-2-ethoxy-4-methylnicotinonitrile (CAS 137440-89-2): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = −0.3 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20. Values represent the partition coefficient between octanol and water. |
Why This Matters
For procurement decisions in lead optimization programs, the 0.3 log unit lipophilicity difference between positional isomers may guide selection toward the compound with more favorable ADME properties, as lower lipophilicity within the 1–3 range generally correlates with reduced off-target promiscuity and improved developability.
- [1] PubChem Compound Summary for CID 45094044, 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. XLogP3-AA = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137440-90-5 (accessed 2026-04-23). View Source
- [2] PubChem Compound Summary for CID 45094045, 6-(Dimethylamino)-2-ethoxy-4-methylnicotinonitrile. XLogP3-AA = 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137440-89-2 (accessed 2026-04-23). View Source
- [3] YYBYY Chemical Researcher One-Stop Service Platform. 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (CAS 137440-90-5): LogP = 1.72638. https://www.yybyy.com/chemicals/detail/137440-90-5 (accessed 2026-04-23). View Source
- [4] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
